![molecular formula C8H10N2 B1252419 5,6,7,8-Tetrahydro-1,6-naphthyridine CAS No. 80957-68-2](/img/structure/B1252419.png)
5,6,7,8-Tetrahydro-1,6-naphthyridine
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine consists of a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been synthesized and screened for activity against HIV-1 infection in cell culture . These derivatives target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydro-1,6-naphthyridine has a molecular weight of 134.18 . It is a liquid at room temperature .Scientific Research Applications
Anticancer Properties
5,6,7,8-Tetrahydro-1,6-naphthyridines: exhibit promising anticancer activity. Researchers have correlated their effectiveness with the structure–activity relationship (SAR) and molecular modeling studies . These compounds have been studied for their impact on various cancer cell lines, making them valuable candidates for cancer therapy.
Anti-HIV Activity
In the fight against HIV, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been explored. Specifically, they target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, a crucial enzyme for viral replication . These compounds hold promise as potential antiviral agents.
Analgesic Effects
The 5,6,7,8-tetrahydro-1,6-naphthyridines obtained from 1,5-dicarbonyl derivatives of piperidine and tropane exhibit pronounced analgesic effects. These compounds could play a role in pain management .
Photophysical Applications
Beyond their biological activities, 5,6,7,8-tetrahydro-1,6-naphthyridines find use in photophysical applications. Their unique properties make them valuable in fields such as diagnostics and industrial endeavors .
Industrial and Agricultural Applications
Researchers have explored the utility of naphthyridines in industrial processes and agriculture. Their diverse chemical properties make them versatile candidates for various applications .
Other Biological Activities
While anticancer properties are prominent, 5,6,7,8-tetrahydro-1,6-naphthyridines also display activities beyond cancer treatment. Further investigation may reveal additional therapeutic potential in areas such as anti-inflammatory and antioxidant effects .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridine is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives bind within the LEDGF/p75-binding site, promoting aberrant multimerization of the integrase enzyme . This interaction is of significant interest as it inhibits HIV-1 replication .
Biochemical Pathways
The biochemical pathway primarily affected by 5,6,7,8-Tetrahydro-1,6-naphthyridine involves the HIV-1 integrase enzyme . By binding to the LEDGF/p75-binding site, the compound disrupts the normal function of this enzyme, leading to a decrease in HIV-1 replication .
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydro-1,6-naphthyridine’s action primarily involve the disruption of HIV-1 replication. By binding to the LEDGF/p75-binding site and promoting aberrant multimerization of the integrase enzyme, the compound effectively inhibits the replication of HIV-1 .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAARFNXIWCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526259 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80957-68-2 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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